![molecular formula C13H19NO B2792642 2-(2-Phenylethyl)piperidin-3-ol CAS No. 1822649-91-1](/img/structure/B2792642.png)
2-(2-Phenylethyl)piperidin-3-ol
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Overview
Description
2-(2-Phenylethyl)piperidin-3-ol, also known as PEPA, is a chemical compound that belongs to the class of piperidines. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Characterization
- A study by Kharkar et al. (2009) developed a series of optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template. These compounds show varying affinities for dopamine, serotonin, and norepinephrine transporters, indicating potential in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Synthesis, Spectral Analysis, and Antibacterial Study
- Research by Khalid et al. (2016) discusses the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds showed moderate to significant antibacterial activity, indicating their potential in addressing bacterial infections (Khalid et al., 2016).
Application in Synthesizing Constrained Amino Acids
- Vervisch et al. (2010) demonstrated the transformation of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were used as substrates for synthesizing stereodefined piperidine-4-carboxylic acids and other compounds, indicating their importance in the synthesis of constrained amino acids and amino alcohols (Vervisch et al., 2010).
Synthesis of NR2B-Selective NMDA Receptor Antagonists
- Tewes et al. (2010) reported on the synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols from 2-phenylethylamine. These compounds, particularly 4-phenylbutyl derivative 13 (WMS-1405), exhibited high affinity for NR2B and were identified as NR2B-selective NMDA receptor antagonists. This is significant for developing treatments for conditions mediated by NMDA receptors (Tewes et al., 2010).
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(2-phenylethyl)piperidin-3-ol, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the Dopamine transporter (DAT) is a known target for some piperidine derivatives .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The environment can significantly impact the effectiveness of piperidine derivatives .
properties
IUPAC Name |
2-(2-phenylethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMLNRRWCTXOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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